molecular formula C11H7N3OS2 B13067445 Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL

Cat. No.: B13067445
M. Wt: 261.3 g/mol
InChI Key: NDZHLKNTFIHCKN-UHFFFAOYSA-N
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Description

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that features a triazine ring fused with thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation reaction between thiophene derivatives and triazine precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(thiophen-2-YL)-1,2,4-triazin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is unique due to its combination of thiophene and triazine rings, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and advanced materials .

Biological Activity

Bis(thiophen-2-YL)-1,2,4-triazin-3-OL is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anticancer, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) will also be discussed to provide a comprehensive understanding of this compound's biological significance.

Chemical Structure and Synthesis

The compound features a triazine core linked to two thiophene rings. The synthesis of such compounds often involves multi-step processes including condensation reactions and microwave-assisted techniques. For instance, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times for similar triazine derivatives .

Antibacterial Activity

Research indicates that derivatives of the 1,2,4-triazine core exhibit significant antibacterial properties. Notably, compounds with electron-withdrawing groups on the phenyl ring tend to enhance antibacterial activity. For example, studies demonstrated that certain derivatives showed minimum inhibitory concentrations (MIC) against Escherichia coli as low as 0.91 μM .

Table 1: Antibacterial Activity of Selected Triazine Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound 5fMycobacterium smegmatis50
Compound DEscherichia coli0.91
Compound APseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Compounds containing this triazine structure have shown promising results against breast cancer (MCF-7) and cervical cancer (HeLa) cells with IC50 values ranging from 1.03 μM to 16.32 μM .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMCF-71.25
This compoundHeLa1.03
Compound XHepG212.21

Anti-inflammatory Activity

The anti-inflammatory effects of triazine derivatives have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. A study highlighted that certain derivatives reduced the production of TNF-alpha and IL-6 in vitro .

Structure-Activity Relationships (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Substituents on the thiophene rings : Electron-withdrawing groups enhance activity.
  • Linker length and type : Variations in the linker can affect the compound's ability to interact with biological targets.

Molecular docking studies have suggested that the binding affinity of these compounds to target proteins correlates with their observed biological activities .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Screening : A series of synthesized derivatives were tested against various bacterial strains with promising results indicating broad-spectrum activity.
  • Cytotoxicity Assays : In vitro assays demonstrated significant cytotoxic effects on cancer cell lines compared to standard chemotherapeutics.

Properties

Molecular Formula

C11H7N3OS2

Molecular Weight

261.3 g/mol

IUPAC Name

5,6-dithiophen-2-yl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H7N3OS2/c15-11-12-9(7-3-1-5-16-7)10(13-14-11)8-4-2-6-17-8/h1-6H,(H,12,14,15)

InChI Key

NDZHLKNTFIHCKN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=O)NN=C2C3=CC=CS3

Origin of Product

United States

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